molecular formula C22H20O3 B12788247 2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate CAS No. 64271-93-8

2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate

Cat. No.: B12788247
CAS No.: 64271-93-8
M. Wt: 332.4 g/mol
InChI Key: VWKAYLAMUFEYKZ-UHFFFAOYSA-N
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Description

2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is a complex organic compound with a unique structure that includes an epoxy group, a phenanthrene core, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate typically involves multiple steps:

    Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Hydrogenation: The reduction of the phenanthrene core to introduce the tetrahydro groups can be performed using hydrogen gas in the presence of a palladium catalyst.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base.

    Benzoate Ester Formation: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the phenanthrene core or reduce the epoxy group to a diol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Diols, fully hydrogenated phenanthrene derivatives

    Substitution: Various esters or amides depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties. The presence of the epoxy group and the phenanthrene core could interact with biological targets in unique ways.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The epoxy group could form covalent bonds with nucleophilic sites in proteins, while the phenanthrene core might intercalate with DNA or interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, lacking the epoxy and benzoate groups.

    Epoxyphenanthrene: Similar structure but without the benzoate ester.

    Methylphenanthrene: Phenanthrene with a methyl group but no epoxy or benzoate groups.

Uniqueness

2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is unique due to the combination of its functional groups. The presence of the epoxy group, the tetrahydro phenanthrene core, and the benzoate ester provides a distinct set of chemical properties and reactivity patterns that are not found in simpler phenanthrene derivatives.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

64271-93-8

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

(8-methyl-15-oxatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraen-12-yl) benzoate

InChI

InChI=1S/C22H20O3/c1-21-14-16-13-17(24-20(23)15-7-3-2-4-8-15)11-12-22(16,25-21)19-10-6-5-9-18(19)21/h2-10,14,17H,11-13H2,1H3

InChI Key

VWKAYLAMUFEYKZ-UHFFFAOYSA-N

Canonical SMILES

CC12C=C3CC(CCC3(O1)C4=CC=CC=C24)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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